5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with an amine group and a nitrate counterion. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For example, 2-methoxybenzonitrile can be reacted with hydrazine hydrate under reflux conditions to form the triazole ring.
Amination: The triazole intermediate is then subjected to amination to introduce the amine group at the 3-position of the triazole ring. This can be achieved using ammonia or primary amines under suitable conditions.
Nitration: Finally, the compound is treated with nitric acid to introduce the nitrate counterion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed
Oxidation: Formation of 5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-amine nitrate.
Reduction: Formation of 5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The nitrate counterion can also play a role in the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound without any substituents.
5-Phenyl-1H-1,2,4-triazol-3-amine: Similar structure but lacks the methoxy group.
5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-amine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The nitrate counterion also adds to its distinct properties, affecting its solubility and stability in different environments.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.HNO3/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8;2-1(3)4/h2-5H,1H3,(H3,10,11,12,13);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINXEDFALSGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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